molecular formula C16H12ClN3O2S B2397343 1-(4-chlorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole CAS No. 1226427-11-7

1-(4-chlorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole

Cat. No. B2397343
CAS RN: 1226427-11-7
M. Wt: 345.8
InChI Key: BBZZWVHUZWOUGA-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It has been studied for its potential applications in the field of scientific research, particularly in the study of biological systems. The compound exhibits interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Photocatalysis and Self-Assembly

The compound’s structure suggests potential for photocatalytic applications. Researchers have synthesized novel porphyrin derivatives, including those based on similar imidazole scaffolds. For instance, tetra [p-(4-cyanophenylmethylene imino)]phenyl porphyrin (TCyPPP), tetra [p-(P-benzylidene)]phenyl porphyrin (TbePPP), and tetra [p-(4-pyridylimethylene imino)]phenyl porphyrin (TPyPPP) were self-assembled from tetra(4-aminophenyl) porphyrin (TAPP). These self-assemblies exhibited stronger photocatalytic performance than their monomers, along with good stability .

properties

IUPAC Name

1-(4-chlorophenyl)-2-methylsulfanyl-5-(3-nitrophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c1-23-16-18-10-15(11-3-2-4-14(9-11)20(21)22)19(16)13-7-5-12(17)6-8-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZZWVHUZWOUGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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